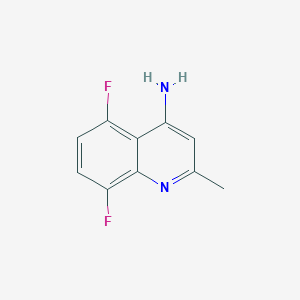

5,8-Difluoro-2-methylquinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,8-Difluoro-2-methylquinolin-4-amine is a useful research compound. Its molecular formula is C10H8F2N2 and its molecular weight is 194.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5,8-Difluoro-2-methylquinolin-4-amine has been studied for its potential as a drug candidate due to its diverse biological activities:

- Anticancer Activity: Research indicates that compounds related to this quinoline derivative exhibit cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) . The compound's structure allows it to interact with specific molecular targets involved in cell signaling pathways, potentially leading to antiproliferative effects.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies have indicated that derivatives of quinoline exhibit significant activity against various bacterial strains. For instance, modifications of the quinoline structure have resulted in compounds with improved Minimum Inhibitory Concentration (MIC) values against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .

Materials Science

In materials science, the unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs). The fluorination enhances the compound's lipophilicity and stability, which are critical for developing efficient materials for electronic applications .

Case Studies

-

Anticancer Research:

A study evaluated several derivatives of quinoline for their cytotoxic effects on cancer cells. Among these, this compound demonstrated significant potency against A549 and MCF-7 cell lines with IC50 values indicating strong antiproliferative activity . -

Antimicrobial Efficacy:

In a comparative study of various quinoline derivatives, those containing the difluoro substitution exhibited enhanced antimicrobial activity against E. coli and S. aureus. The results suggest that the presence of fluorine atoms contributes positively to the antimicrobial properties of these compounds .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5,8-Difluoro-2-methylquinolin-4-amine?

The synthesis typically involves nucleophilic substitution and fluorination techniques. A common approach is modifying a quinoline backbone through selective fluorination. For instance, fluorinated precursors (e.g., pentafluoropyridine analogs) can undergo substitution with methylamine or methyl group donors under controlled conditions. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd or Cu-based) are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on X-ray crystallography for 3D conformation analysis and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and fluorine integration. For example, ¹⁹F NMR identifies fluorination sites, while HSQC/HMBC correlations in 2D NMR resolve aromatic proton assignments. Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis?

Fluorination challenges, such as incomplete substitution or side reactions, are addressed by:

- Catalyst optimization : Using Pd(0) or Cu(I) to enhance reaction kinetics.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve fluorine nucleophilicity.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition. Monitoring reaction progress via TLC or in-situ NMR ensures intermediate stability .

Q. How to resolve spectral data contradictions during characterization?

Discrepancies in NMR/HRMS data may arise from impurities or tautomerism. Strategies include:

- Repetitive purification : Multi-step chromatography to isolate the target compound.

- Alternative techniques : X-ray crystallography to unambiguously confirm structure.

- Computational validation : DFT simulations to predict NMR shifts and compare with experimental data .

Q. What methodologies are used to evaluate biological activity?

Biological studies involve:

- Molecular docking : Screening against target proteins (e.g., microbial enzymes) to predict binding affinity.

- In vitro assays : Testing antimicrobial activity via MIC (Minimum Inhibitory Concentration) or cell viability assays.

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., varying fluorine positions) to enhance efficacy, as seen in related quinoline-based antitubercular agents .

Q. How to design derivatives for enhanced pharmacological properties?

Derivative design focuses on:

- Functional group modulation : Introducing electron-withdrawing groups (e.g., -NO₂) to improve target interaction.

- Bioisosteric replacement : Swapping fluorine with chlorine or methyl groups to balance lipophilicity.

- Prodrug strategies : Adding hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. Methodological Considerations Table

Propiedades

Número CAS |

288151-30-4 |

|---|---|

Fórmula molecular |

C10H8F2N2 |

Peso molecular |

194.18 g/mol |

Nombre IUPAC |

5,8-difluoro-2-methylquinolin-4-amine |

InChI |

InChI=1S/C10H8F2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14) |

Clave InChI |

QXDDEGHNTGZVLL-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)N)F)F |

SMILES canónico |

CC1=NC2=C(C=CC(=C2C(=C1)N)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.